molecular formula C16H19NO4S B4286546 4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide

4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B4286546
M. Wt: 321.4 g/mol
InChI Key: OALNISHWBJWCRK-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with methoxy and phenylethyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the methoxy and phenylethyl groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(1-naphthyl)benzenesulfonamide: Similar structure but with a naphthyl group instead of a phenylethyl group.

    Benzeneethanamine, 4-methoxy-α-methyl-: Similar structure but with an amine group instead of a sulfonamide group.

    4-Methoxy-1-naphthol: Similar structure but with a hydroxyl group instead of a sulfonamide group.

Uniqueness

4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide is unique due to its specific combination of methoxy, phenylethyl, and sulfonamide groups, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-12(13-5-4-6-15(11-13)21-3)17-22(18,19)16-9-7-14(20-2)8-10-16/h4-12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALNISHWBJWCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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